2-Chloro-4,6-dimethylpyrimidin-5-ol
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Overview
Description
2-Chloro-4,6-dimethylpyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C6H7ClN2O It is a derivative of pyrimidine, characterized by the presence of chlorine and methyl groups at specific positions on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4,6-dimethylpyrimidin-5-ol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with hydroxide ions under controlled conditions. The reaction typically requires a solvent such as ethanol or water and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a hydroxyl group.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethylpyrimidin-5-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aniline derivatives and conditions involving microwave irradiation can be used to achieve efficient substitution.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline derivatives can yield 2-anilinopyrimidines, which have potential bioactivity .
Scientific Research Applications
2-Chloro-4,6-dimethylpyrimidin-5-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound can be utilized in the development of supramolecular networks for molecular recognition.
Industry: It is employed in the synthesis of fungicides and pesticides due to its biological activity.
Mechanism of Action
The mechanism of action of 2-chloro-4,6-dimethylpyrimidin-5-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptor 4 (FGFR4), which plays a role in cell proliferation and cancer progression . The inhibition of FGFR4 disrupts signaling pathways involved in tumor growth, making these derivatives potential candidates for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidin-5-ol: This compound is similar in structure but contains an amino group instead of a chlorine atom.
6-Amino-2,4,5-trimethylpyridin-3-ol: Another related compound with a pyridine ring and similar functional groups.
Uniqueness
2-Chloro-4,6-dimethylpyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-chloro-4,6-dimethylpyrimidin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFHKOIHELTRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521723 |
Source
|
Record name | 2-Chloro-4,6-dimethylpyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80521723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89808-09-3 |
Source
|
Record name | 2-Chloro-4,6-dimethylpyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80521723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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